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Compound of Interest

Compound Name: JNJ-28583867

Cat. No.: B10849625

Get Quote

CAS Number: 892407-39-5

Core Compound Summary
JNJ-28583867 is a potent and selective dual-action ligand targeting the histamine H3 receptor

and the serotonin transporter (SERT). Its chemical name is 2-Methyl-4-(4-methylsulfanyl-

phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline. Developed for potential

therapeutic applications in conditions such as depression, JNJ-28583867 exhibits high binding

affinity for both of its targets, functioning as an antagonist at the H3 receptor and an inhibitor of

SERT. This dual mechanism is designed to leverage the wake-promoting effects of H3 receptor

antagonism alongside the established antidepressant effects of serotonin reuptake inhibition.

Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic

parameters of JNJ-28583867.

Target Species Kᵢ (nM)

Histamine H3 Receptor Human 10.6

Serotonin Transporter (SERT) Human 3.7

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10849625#bc-rfq
https://www.benchchem.com/product/b10849625/docs?utm_src=pdf-body#in-depth-technical-guide-jnj-28583867
https://www.benchchem.com/product/b10849625/docs?utm_src=pdf-body#in-depth-technical-guide-jnj-28583867
https://www.benchchem.com/product/b10849625/docs?utm_src=pdf-body#in-depth-technical-guide-jnj-28583867
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10849625?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Species Value Dosage

Oral Bioavailability Rat 32% 10 mg/kg p.o.

Half-life (t½) Rat 6.9 hours 10 mg/kg p.o.

Maximum Plasma

Concentration (Cₘₐₓ)
Rat 260 ng/mL 10 mg/kg p.o.

Signaling Pathway and Mechanism of Action
JNJ-28583867's therapeutic potential stems from its modulation of two distinct neurological

pathways: the histaminergic system via the H3 receptor and the serotonergic system via the

serotonin transporter.

Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis

and release of histamine. By acting as an antagonist, JNJ-28583867 blocks this feedback

mechanism, leading to increased histamine release in the brain. Elevated histamine levels are

associated with enhanced wakefulness and cognitive function.
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Figure 1: Signaling pathway of JNJ-28583867 at the histamine H3 receptor.
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The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft

back into the presynaptic neuron, thus terminating its signaling. By inhibiting SERT, JNJ-
28583867 increases the concentration and duration of serotonin in the synapse, enhancing

serotonergic neurotransmission. This mechanism is the basis for the action of many widely

used antidepressant medications.
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Figure 2: Mechanism of action of JNJ-28583867 at the serotonin transporter.

Experimental Protocols
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Detailed methodologies for the key experiments cited in the characterization of JNJ-28583867
are provided below.

Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of JNJ-28583867 for the human histamine

H3 receptor and serotonin transporter.

Methodology:

Membrane Preparation: Cell membranes expressing the recombinant human histamine

H3 receptor or serotonin transporter are prepared.

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

Radioligand: A specific radioligand for each target is used (e.g., [³H]R-α-methylhistamine

for H3R and [³H]citalopram for SERT).

Incubation: Membranes, radioligand, and varying concentrations of JNJ-28583867 are

incubated to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The IC₅₀ values are determined from competition binding curves and

converted to Kᵢ values using the Cheng-Prusoff equation.

In Vivo Microdialysis in Rats
Objective: To measure the effect of JNJ-28583867 on extracellular levels of

neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the rat brain.

Methodology:

Animal Model: Male Sprague-Dawley rats are used.
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Surgery: A microdialysis guide cannula is stereotaxically implanted into the brain region of

interest (e.g., prefrontal cortex).

Acclimation: Animals are allowed to recover from surgery.

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the

guide cannula and perfused with artificial cerebrospinal fluid.

Sample Collection: Dialysate samples are collected at regular intervals before and after

the administration of JNJ-28583867.

Neurotransmitter Analysis: The concentrations of neurotransmitters in the dialysate are

quantified using high-performance liquid chromatography (HPLC) with electrochemical

detection.

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the

baseline pre-drug levels.

Mouse Tail Suspension Test
Objective: To assess the antidepressant-like activity of JNJ-28583867 in mice.

Methodology:

Animal Model: Male BALB/c mice are used.

Drug Administration: JNJ-28583867 is administered orally (p.o.) at various doses. A

vehicle control and a positive control (e.g., a known antidepressant) are also included.

Test Procedure: After a set pre-treatment time, mice are suspended by their tails from a

horizontal bar using adhesive tape. The duration of immobility is recorded over a specific

period (e.g., 6 minutes).

Data Analysis: The total time of immobility is calculated for each group. A significant

reduction in immobility time compared to the vehicle group is indicative of antidepressant-

like effects.
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Experimental Workflow
The following diagram illustrates a typical preclinical experimental workflow for the

characterization of a novel compound like JNJ-28583867.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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